Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate
Description
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-amino-7-hydroxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-8(13)4-2-3-5-7(6(4)12)15-9(10)11-5/h2-3,12H,1H3,(H2,10,11) |
InChI Key |
NLHQRHHKNNEVOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)N=C(S2)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The cyclization proceeds through electrophilic aromatic substitution, where bromine acts as an oxidizing agent to facilitate the formation of the thiazole ring. Key steps include:
-
Dissolution of methyl 3-amino-4-hydroxybenzoate in glacial acetic acid.
-
Addition of KSCN (4 equivalents) to introduce the sulfur atom.
-
Dropwise addition of bromine (2 equivalents) at 10°C to prevent over-oxidation.
-
Stirring at room temperature for 12–24 hours to complete cyclization.
The hydroxyl group at position 7 necessitates protection during cyclization to avoid side reactions. The tert-butyldimethylsilyl (TBDMS) group is preferred due to its stability under acidic conditions and ease of removal.
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Citation |
|---|---|---|---|
| Temperature | 10°C (initial), RT (final) | 68–72 | |
| KSCN Equivalents | 4.0 | 70 | |
| Bromine Equivalents | 2.0 | 65 | |
| Solvent | Glacial acetic acid | 70 |
Protecting Group Strategies for Hydroxyl Functionality
tert-Butyldimethylsilyl (TBDMS) Protection
The TBDMS group is introduced prior to cyclization to shield the hydroxyl group from unwanted oxidation or esterification.
Procedure :
-
Silylation : Treat methyl 3-amino-4-hydroxybenzoate with TBDMS chloride (1.2 equivalents) and imidazole (2.0 equivalents) in dimethylformamide (DMF) at 0°C.
-
Isolation : After 4 hours, quench with ice water and extract with ethyl acetate.
-
Cyclization : Proceed with KSCN and bromine as described in Section 1.
Deprotection :
The TBDMS group is cleaved during workup by basifying the reaction mixture to pH 8 with aqueous ammonia, yielding the free hydroxyl group.
Table 2: Protecting Group Efficiency
| Protecting Group | Deprotection Method | Yield After Deprotection (%) |
|---|---|---|
| TBDMS | NH₃ (pH 8) | 85 |
| Acetyl | NaOH (1M) | 62 |
| Benzyl | Hydrogenolysis | 58 |
Post-Cyclization Functionalization
Esterification and Amination
The methyl ester at position 6 is introduced via esterification of the carboxylic acid precursor. However, in most protocols, the ester is retained from the starting material to avoid additional steps. The 2-amino group is incorporated during cyclization via the reaction of KSCN with the aniline precursor.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Alternative Approaches
Regioselectivity Issues
Competing cyclization at positions 5 or 7 can occur if the hydroxyl group is inadequately protected. Using bulky protecting groups like TBDMS minimizes this risk.
Low Yields in Bromination Steps
Suboptimal bromine stoichiometry or temperature control may reduce yields. Catalytic additives like CuBr₂ have been explored but require further optimization.
Chemical Reactions Analysis
Oxidation of Hydroxyl Group
The hydroxyl group at position 7 can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. This reaction converts the hydroxyl to a ketone, altering the compound’s electronic properties.
Table 2: Oxidation Reaction
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄) | 7-Keto derivative | |
| CrO₃ | H₂SO₄/H₂O | 7-Oxobenzo[d]thiazole |
2.2.1 Alkylation
The hydroxyl group can undergo alkylation (e.g., with methyl iodide or benzyl bromide) to form ether derivatives. The amino group remains reactive for further substitution .
Table 3: Alkylation Reaction
| Reagent | Product | Reference |
|---|---|---|
| Methyl iodide | Methoxy derivative | |
| Benzyl bromide | Benzyloxy derivative |
2.2.2 Ester Hydrolysis
The methyl ester group can be hydrolyzed to a carboxylic acid using basic (e.g., NaOH) or acidic (e.g., HCl) conditions, enabling further derivatization.
Table 4: Hydrolysis Reaction
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaOH | Aqueous | Carboxylic acid derivative | |
| HCl | Aqueous | Carboxylic acid derivative |
Reaction Mechanism Insights
The cyclization mechanism involves thiocyanogen formation (from KSCN and Br₂), followed by electrophilic substitution on the aromatic ring. Bromine acts as a catalyst to generate the reactive intermediate. The hydroxyl group’s position (7 vs. 4/5) may influence steric effects during substitution .
Derivatization Potential
The compound serves as a versatile building block for bioactive derivatives:
-
Amide Coupling : The carboxylic acid (post-hydrolysis) can form amides with amines using EDC/HOBt coupling agents .
-
Siderophore Mimic Conjugates : The hydroxyl group can be functionalized with siderophore mimics to enhance bacterial targeting .
Analytical and Purification Data
Key analytical techniques include:
-
NMR : Used to confirm aromatic substitution patterns and functional group integrity (e.g., δ 3.83 ppm for methyl ester in DMSO-d₆) .
Table 5: NMR Data for Methyl 2-Aminobenzo[d]thiazole-6-carboxylate
| Proton Environment | δ (ppm) | Reference |
|---|---|---|
| Methyl ester (COOCH₃) | 3.83 | |
| Aromatic protons | 7.38–8.30 |
Challenges and Optimizations
-
Protecting Group Removal : The TBS group is efficiently removed during isolation using mild bases (e.g., NaHCO₃) .
-
Regioselectivity : Position 7 hydroxylation requires careful control of protecting groups and cyclization conditions to avoid side reactions .
This compound’s reactivity profile makes it a valuable intermediate for medicinal chemistry applications, particularly in antimicrobial and enzyme-targeted drug discovery .
Scientific Research Applications
Synthesis of Derivatives
The synthesis of methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate and its derivatives is crucial for exploring their biological activities. Various synthetic routes have been developed to create hydroxyl-substituted derivatives that can be tailored for specific applications.
Synthetic Pathways
- General Methodology : The synthesis typically involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate in glacial acetic acid, followed by bromination. This method allows for the introduction of different substituents at positions 4 and 5, enabling the exploration of a diverse chemical space .
- Yield and Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy, which confirms their structure and purity. For instance, methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate was obtained with a yield of 55% and characterized by its NMR data .
Biological Activities
The biological evaluation of this compound and its derivatives has revealed promising pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds derived from the benzo[d]thiazole scaffold. For example, certain derivatives have shown significant activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their prevalence in hospital-acquired infections .
Anticancer Properties
Compounds containing the benzo[d]thiazole moiety have also been evaluated for anticancer activity. In vitro studies demonstrated that some derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies illustrate the applications of this compound in drug discovery:
Therapeutic Potential
The therapeutic potential of this compound is vast, given its diverse biological activities. Its derivatives are being explored not only as antibacterial agents but also as potential treatments for various cancers due to their ability to target specific cellular pathways.
Mechanism of Action
The mechanism of action of methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and ester moieties, which influence their chemical reactivity, physical properties, and biological activity.
Table 1: Structural and Functional Comparisons
*Yield varies with synthetic route and substituent complexity.
Physicochemical Properties
Table 2: NMR and Solubility Data
| Compound Name | ¹H NMR Shifts (Key Protons) | Solubility Profile |
|---|---|---|
| This compound | δ 8.71 (s, −OH), 7.48 (s, Ar-H) | Polar solvents (DMSO, H₂O) |
| Methyl 7-amino-2-cyanobenzo[d]thiazole-6-carboxylate | δ 8.02 (d, J=9.0 Hz, Ar-H) | Moderate in DMSO |
| Ethyl 2-aminobenzo[d]thiazole-6-carboxylate | δ 6.33 (s, −NH₂) | Low in water, high in EtOAc |
The hydroxyl group in the target compound contributes to its solubility in polar solvents, whereas ethyl esters and cyanated analogs exhibit reduced aqueous solubility .
Biological Activity
Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Amino group at the 2-position
- Hydroxy group at the 7-position
- Carboxylate group at the 6-position
These structural characteristics contribute to its biological activity, making it a versatile scaffold for drug development.
Biological Activities
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Compounds with similar benzo[d]thiazole moieties have shown significant antimicrobial properties. For instance, related thiazole derivatives have been reported to inhibit Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro studies have demonstrated that thiazole derivatives can exhibit IC50 values ranging from 0.23 to 0.5 µM for α-amylase inhibition, suggesting a promising avenue for diabetes treatment .
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including HCT-116 and A549 cells. These findings correlate with its enzyme inhibition activities, highlighting its potential as an anticancer agent .
Synthesis Methods
Several synthetic routes have been developed to obtain this compound:
- Cyclization Reactions : A common method involves the cyclization of methyl 4-aminobenzoate with potassium thiocyanate and bromine in acetic acid, yielding the desired compound with good yields .
- Derivatization Techniques : The carboxylate moiety can undergo esterification to modify solubility and enhance biological activity, allowing researchers to explore a broader chemical space.
Table 1: Summary of Biological Activities
Research Insights
- Antimicrobial Studies : A study on thiazole derivatives indicated that modifications to the benzo[d]thiazole core could enhance their antimicrobial efficacy against resistant strains of bacteria .
- Cancer Research : Investigations into the anticancer properties revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .
- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between this compound and target enzymes, providing insights into its potential mechanisms of action .
Q & A
Q. What are the typical synthetic routes for preparing Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate?
The synthesis often involves bromination and cyclization steps. For example, a related compound, Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate, was synthesized via bromine-mediated cyclization of methyl 4-amino-3-fluorobenzoate with NaSCN in ethanol, followed by bromination using CuBr₂ and t-BuONO . Adjustments to this protocol, such as replacing fluorine with hydroxyl groups, may require pH-controlled hydrolysis or protective group strategies to preserve the hydroxy functionality during synthesis.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substituent positions and purity. For instance, H NMR signals for methyl esters in similar benzothiazoles appear near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 7.0–8.7 ppm depending on substitution .
- X-ray crystallography : SHELX programs are widely used for structural refinement, particularly for resolving ambiguous regiochemistry in heterocycles .
- Mass spectrometry : ESI-MS helps validate molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction yields during synthesis?
Low yields (e.g., 24% in bromination steps ) may arise from side reactions or competing pathways. Strategies include:
- Catalyst screening : Transition metals like CuBr₂ can enhance selectivity.
- Temperature control : Maintaining ≤30°C during exothermic steps (e.g., bromine addition) minimizes decomposition .
- Purification : Gradient column chromatography (e.g., PE/EtOAc) effectively isolates products from by-products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Derivatization at the 2-amino, 7-hydroxy, or 6-carboxylate positions influences bioactivity. For example:
- Alkylation : Introducing pyridinylmethoxy groups at the 4-position via nucleophilic substitution (e.g., using 3-(chloromethyl)pyridine and K₂CO₃ in DMF) enhances antibacterial activity .
- Substitution patterns : Fluorine or nitro groups at specific positions modulate electron density, affecting binding to targets like DNA gyrase .
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid improves solubility for in vivo assays .
Q. How can computational methods aid in predicting biological activity or crystallographic behavior?
- Docking studies : Molecular modeling tools (e.g., AutoDock) can predict interactions with targets like BCL-2 or bacterial enzymes .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions.
- SHELXL refinement : High-resolution crystallographic data can resolve tautomeric forms or hydrogen-bonding networks critical for stability .
Q. What strategies resolve contradictions in reported synthetic protocols or spectral data?
Discrepancies in yields or spectral assignments require:
- Reproducibility checks : Replicating conditions (e.g., solvent, catalyst loading) from conflicting studies .
- Advanced NMR techniques : C DEPT or 2D NMR (COSY, HSQC) clarifies overlapping signals in complex aromatic systems .
- Cross-validation : Comparing melting points, HRMS, and XRD data with literature values to confirm identity .
Q. How can researchers address challenges in regioselective functionalization?
- Directing groups : Use protective groups (e.g., Boc for amines) to steer electrophilic attacks to specific positions.
- Microwave-assisted synthesis : Accelerates reactions, reducing decomposition and improving regioselectivity .
- Halogen dance reactions : Bromine or iodine at meta/para positions can redirect subsequent substitutions .
Methodological Considerations
Q. What precautions are necessary when handling reactive intermediates (e.g., bromine, thiocyanates)?
Q. How can researchers validate the biological relevance of derivatives?
- In vitro assays : Test against Gram-negative pathogens (e.g., Acinetobacter baumannii) using MIC assays .
- Toxicity profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to prioritize lead compounds.
Data Compilation Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
